Fmoc-(S)-2-aminopropanethioic S-acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17NO3S |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)propanethioic S-acid |
InChI |
InChI=1S/C18H17NO3S/c1-11(17(20)23)19-18(21)22-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
NODUQTJWQCYJAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)S)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Synthetic Routes and Methodologies for Fmoc Protected Aminothioacids
Solid-Phase Synthesis (SPPS) Approaches
Solid-phase peptide synthesis is the predominant method for assembling peptide chains. However, the incorporation of a C-terminal thioacid using the standard Fmoc/tBu strategy presents a significant challenge. The primary issue is the instability of the thioester bond, the protected precursor to the thioacid, under the basic conditions (typically 20% piperidine (B6355638) in DMF) required to remove the temporary Nα-Fmoc protecting group. nih.govnih.gov This incompatibility has spurred the development of numerous innovative methodologies to enable the efficient and reliable synthesis of peptidyl thioacids via Fmoc-SPPS.
To circumvent the limitations of standard Fmoc chemistry for thioacid synthesis, researchers have devised several specialized techniques focusing on novel building blocks, transient protection schemes, and advanced linker technologies.
The synthesis of long or aggregation-prone peptide sequences is a well-known difficulty in SPPS. Peptide aggregation can lead to incomplete acylation and deprotection reactions, resulting in low yields and purification challenges. Pseudoproline dipeptides have emerged as a powerful tool to mitigate these issues. chempep.commerckmillipore.com These building blocks are derived from serine, threonine, or cysteine residues, which are reversibly protected as TFA-labile oxazolidine (B1195125) or thiazolidine (B150603) rings. chempep.com This cyclic structure introduces a "kink" into the peptide backbone, disrupting the interchain hydrogen bonding that leads to the formation of β-sheet aggregates. chempep.commerckmillipore.com
This concept has been extended to facilitate the incorporation of thioacid functionalities. A notable approach involves the use of pseudoproline tripeptide building blocks for the efficient synthesis of peptides containing an aspartic side-chain thioacid via Fmoc-SPPS. nih.govnih.gov This method demonstrates how specialized building blocks can overcome synthetic challenges, enabling the incorporation of reactive moieties like thioacids into complex peptides. nih.gov The introduction of these di- or tripeptide units enhances synthetic efficiency, improves crude product purity, and simplifies purification. merckmillipore.com
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Synthetic Efficiency | Disrupts secondary structure formation (β-sheets), preventing on-resin aggregation and leading to more predictable acylation and deprotection kinetics. | chempep.commerckmillipore.com |
| Improved Yield and Purity | Can increase product yields significantly, especially in highly aggregated sequences, and results in purer crude products that are easier to purify. | merckmillipore.com |
| Ease of Use | Incorporated using standard SPPS coupling protocols and are compatible with automated synthesizers without requiring specialized equipment. | chempep.com |
| Facilitates Complex Syntheses | Enables the successful synthesis of challenging sequences, including those requiring the incorporation of thioacid side chains. | nih.govnih.gov |
During the synthesis of Fmoc-protected amino acid building blocks, unwanted side reactions such as oligomerization can occur. To prevent this, an intermediate protection of the carboxylic acid functionality is sometimes necessary. One proposed method involves the transient protection of the carboxylic acid via silylation, for instance with chlorotrimethylsilane, before the introduction of the Nα-Fmoc group. nih.gov This strategy prevents the amino acid from reacting with itself during the protection step. nih.gov While not a direct method for peptide bond formation on the resin, this principle of using silyl (B83357) esters as carboxylate surrogates highlights a technique for mild and transient protection that is crucial for preparing high-purity building blocks needed for SPPS.
The core challenge of synthesizing peptidyl thioesters with Fmoc-SPPS has been addressed through the design of sophisticated linker systems that are stable to piperidine but allow for the release of the final peptide as a thioester. nih.govnih.gov
Several successful strategies have been developed:
Safety-Catch Linkers: This approach utilizes a linker that is stable throughout the synthesis but can be "activated" post-synthesis for cleavage. The aryl hydrazide linker is a prime example. It is completely stable to the conditions of Fmoc-SPPS. After chain assembly, the linker is activated by mild oxidation, transforming the hydrazide into a reactive diazene (B1210634) intermediate, which can then be displaced by a thiol to yield the desired peptide thioester. osti.govresearchgate.net
N-Acylurea Approach: This method involves synthesizing the peptide on a support functionalized with a precursor like 3,4-diaminobenzoic acid (Dbz). nih.govnih.gov The peptide is assembled on one of the amino groups while the other is temporarily deactivated. After synthesis and cleavage from the resin, the C-terminal Dbz moiety is cyclized to form a reactive N-acyl-benzimidazolinone (Nbz). This activated species can then undergo thiolysis to generate the peptide thioester under standard NCL conditions. nih.govnih.gov
Acyl Transfer Systems: Other ingenious strategies rely on an intramolecular acyl transfer mechanism. In one such method, the peptide is synthesized with a special C-terminal enamide-containing amino acid. This construct is stable during SPPS, but during the final global deprotection and cleavage with TFA, it undergoes an irreversible intramolecular N-to-S acyl transfer, directly yielding the desired peptidyl thioester without any post-assembly manipulation. acs.org
| Strategy | Principle | Key Features | Reference |
|---|---|---|---|
| Aryl Hydrazide Safety-Catch Linker | Linker is stable to SPPS conditions. Activated by mild oxidation post-synthesis to allow cleavage with a thiol. | Uses commercially available hydrazine (B178648) resins; compatible with standard Fmoc protocols. | osti.govresearchgate.net |
| N-Acylurea / Nbz Approach | A stable precursor is carried through synthesis, then activated post-cleavage to form a reactive N-acylurea that is converted to a thioester. | Activation step is robust; compatible with a wide range of amino acids. | nih.govnih.gov |
| Intramolecular N-to-S Acyl Transfer | A premade C-terminal building block with a latent thioester functionality (e.g., enamide) rearranges during final TFA cleavage to form the thioester. | Operationally simple; no post-synthesis activation or purification steps required before thioester formation. | acs.org |
The success of Fmoc-SPPS hinges on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting the others. altabioscience.comescholarship.org In this strategy, the temporary Nα-Fmoc group is base-labile (removed by piperidine), the permanent side-chain protecting groups are acid-labile (removed by TFA), and the linker attachment to the solid support is cleaved under specific conditions, often also by acid. altabioscience.com This orthogonality is crucial when synthesizing complex thioacid derivatives, as the synthetic strategy must be compatible with the protecting groups on various amino acid side chains.
The methods used to generate peptide thioacids must be compatible with the standard acid-labile side-chain protecting groups used in Fmoc-SPPS. nih.gov These groups are designed to be stable to the repeated mild base treatments for Fmoc removal throughout the synthesis. altabioscience.com
Commonly used TFA-labile protecting groups include:
tert-Butyl (tBu): For Asp, Glu, Ser, Thr, and Tyr.
tert-Butyloxycarbonyl (Boc): For Lys and Trp.
Trityl (Trt): For Asn, Gln, and Cys.
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf): For Arg.
Advanced strategies for making modified or cyclic peptides employ additional orthogonal protecting groups that can be removed selectively while the peptide is still on the resin. Examples include the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysts, and the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group, which is removed by hydrazine. nih.govsigmaaldrich.com The development of an Alloc-protected Dbz linker for the N-acylurea approach is a clear example of how these highly orthogonal strategies are integrated to improve the synthesis of complex thioester precursors by preventing side reactions. nih.gov The compatibility of thioacid synthesis methods with this diverse palette of protecting groups is essential for their broad application in chemical biology. nih.govosti.gov
| Protecting Group | Typical Use | Cleavage Condition | Stability to 20% Piperidine | Stability to TFA | Reference |
|---|---|---|---|---|---|
| Fmoc | α-Amine (Temporary) | 20% Piperidine in DMF | No | Yes | altabioscience.com |
| tBu, Boc, Pbf, Trt | Side-Chains (Permanent) | ~95% TFA | Yes | No | researchgate.net |
| Alloc | Side-Chain/Linker (Orthogonal) | Pd(0) catalyst | Yes | Yes | nih.gov |
| Dde / ivDde | Side-Chain Amine (Orthogonal) | 2% Hydrazine in DMF | Yes | Yes | sigmaaldrich.com |
| Mtt | Side-Chain Amine/Carboxyl (Orthogonal) | ~1% TFA in DCM (mild acid) | Yes | No | sigmaaldrich.com |
Orthogonal Protecting Group Strategies in Fmoc-SPPS of Thioacid Derivatives
Optimization of Deprotection Conditions and Reagents
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in peptide synthesis that necessitates careful optimization, particularly for sensitive residues like aminothioacids. The standard deprotection agent, a 20% (v/v) solution of piperidine in dimethylformamide (DMF), can lead to side reactions, most notably epimerization at the α-carbon of the thioamino acid residue. nih.gov The α-proton of a thioamide is susceptible to deprotonation and subsequent racemization under basic conditions typical for Fmoc removal. nsf.gov
To mitigate these challenges, alternative deprotection reagents and conditions have been investigated. Research has shown that using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base, can significantly reduce epimerization compared to piperidine. nih.gov For instance, in the synthesis of a model peptide containing a thioamide, switching from piperidine to DBU for the Fmoc-deprotection step reduced the level of epimerization from a significant amount to just 3%. nih.gov Other alternatives to piperidine include 4-methylpiperidine (B120128) and piperazine, which may offer advantages in terms of toxicity and handling. nih.goviris-biotech.demdpi.com Milder conditions, such as using 50% (v/v) morpholine (B109124) in DMF, are also employed for sensitive sequences. nih.gov
| Deprotection Reagent | Typical Concentration | Key Observation/Advantage | Reported Epimerization |
|---|---|---|---|
| Piperidine | 20% in DMF | Standard, widely used reagent. | Can be significant, promoting racemization. |
| DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) | 2% in DMF | Non-nucleophilic; significantly reduces epimerization. | ~3% |
| Morpholine | 50% in DMF | Considered a milder condition for sensitive peptides. | Reduced compared to piperidine. |
| Piperazine | 5-10% in DMF/NMP | Alternative to piperidine; can be combined with DBU. nih.gov | Effective at reducing side reactions like DKP formation. nih.gov |
Solution-Phase Synthetic Methodologies for Fmoc-Protected alpha-Aminothioacids
Solution-phase synthesis offers versatile routes to Fmoc-protected α-aminothioacids, including the target compound Fmoc-(S)-2-aminopropanethioic S-acid.
Direct Conversion of Nα-Protected Amino/Peptide Carboxylic Acids into Thioacids
The direct conversion of a carboxylic acid to a thioacid is a primary strategy for synthesizing compounds like this compound. One established method involves the use of Lawesson's Reagent. nih.gov This one-step protocol provides a practical route for the –OH to –SH interconversion, demonstrating good chemoselectivity for various functional groups including carbamates like the Fmoc group. nih.gov However, preliminary results indicate that this method may pose a risk of epimerization for chiral amino acid derivatives. nih.gov
Another approach utilizes thioacetic acid and sodium hydrosulfide (B80085) (NaSH) to mediate the conversion of N-protected amino acids into their corresponding thioacid forms. researchgate.net Furthermore, modern photocatalytic methods have been developed for the direct thiolation of unprotected carboxylic acids. This strategy is based on the ability of a specialized thionocarbonate reagent to trap alkyl radicals generated from decarboxylation and regenerate the acridine-type photocatalyst. nih.gov This method has been successfully applied to N-protected amino acids. nih.gov For peptides, a catalytic one-step process can transform a C-terminal carboxy group into a thiocarboxy group, proceeding in good yields without significant loss of stereochemical integrity. thieme-connect.com
Synthesis of Orthogonally Protected Thioamide Dipeptides as Advanced Building Blocks
Orthogonally protected dipeptides containing a thioamide bond serve as valuable building blocks that can be incorporated into larger peptide sequences using solid-phase peptide synthesis (SPPS). tudublin.ietudublin.ie The synthesis of these fragments is performed in the solution phase, as selective thionation of a specific amide bond on a solid-phase resin is not feasible. tudublin.ie
The key step is the thionation of the dipeptide's amide bond. While Lawesson's reagent is commonly used for thionation, its application in this context can lead to incomplete reactions and purification difficulties. tudublin.ie A more efficient and cleaner method employs Curphey's reagent, a combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO), which provides the desired thioamide dipeptides in high isolated yields (67-96%). tudublin.ie Following thionation, the C-terminal protecting group (e.g., a t-butyl ester) can be cleanly removed with trifluoroacetic acid (TFA), yielding the Fmoc-protected thioamide dipeptide acid ready for subsequent coupling reactions. tudublin.ie
| Thionation Reagent | Typical Conditions | Reported Yield | Remarks |
|---|---|---|---|
| Lawesson's Reagent | Reflux, DCM | Variable | Significant issues with non-completion, decomposition, and purification observed. |
| Curphey's Reagent (P₄S₁₀/HMDO) | Reflux, DCM | 67-96% | Efficient and clean preparation with high isolated yields. |
Fmoc Protection of Amines and Amino Acids in Aqueous Media
The introduction of the Fmoc protecting group onto the amino acid is the foundational step. A green and efficient method for this transformation has been developed using aqueous media under mild, catalyst-free conditions. rsc.orgresearchgate.net This procedure involves reacting the amino acid with Fmoc chloride (Fmoc-Cl) in a water-ethanol mixture at 60°C. rsc.org The reaction is generally complete within 1 to 4 hours, and the desired N-Fmoc amino acid is isolated in high yield after acidification and extraction. researchgate.netrsc.org This method is chemoselective and has been shown to cause minimal racemization (e.g., <1%) for chiral amino acids. researchgate.net
Facile Synthesis of Fmoc-Protected Amino Acid Hydroxamates
While distinct from thioacids, the synthesis of amino acid hydroxamates represents a related C-terminal modification. A facile and efficient route to Fmoc-protected amino acid hydroxamates has been developed, bypassing the need for multi-step procedures or O-protected hydroxylamine (B1172632) derivatives. core.ac.ukthieme-connect.com This method involves the direct reaction of Fmoc-amino acid chlorides with hydroxylamine hydrochloride. core.ac.uk The reaction is mediated by magnesium oxide (MgO), which serves to deprotonate the hydroxylamine hydrochloride and facilitate the nucleophilic displacement. core.ac.ukresearchgate.net The process is rapid, typically complete in 20-30 minutes at room temperature, and affords the desired amino acid hydroxamates as crystalline solids in good to excellent yields (82-96%) with high purity. core.ac.ukthieme-connect.com
| Starting Fmoc-Amino Acid | Reported Yield |
|---|---|
| Fmoc-Ala-OH | 86% |
| Fmoc-Val-OH | 90% |
| Fmoc-Leu-OH | 86% |
| Fmoc-Ile-OH | 96% |
| Fmoc-Phe-OH | 94% |
Stereoselective Synthesis and Chiral Integrity Maintenance
Maintaining the chiral integrity of the α-carbon is paramount throughout the synthesis of Fmoc-protected aminothioacids and their derivatives. The α-proton of thioamide-containing residues is particularly acidic (pKa ≈ 13) and thus prone to base-catalyzed epimerization during the Fmoc-deprotection step of SPPS. nih.gov As discussed previously, this has driven the development of optimized deprotection protocols using bases like DBU to minimize racemization. nih.gov
Epimerization is also a concern during the formation of the thioacid itself. Solution-phase thioesterification of protected peptides can lead to racemization at the C-terminal α-carbon. nih.gov Similarly, the direct conversion of N-protected amino carboxylic acids to thioacids using reagents like Lawesson's Reagent has been noted to present a potential problem with epimerization. nih.gov
Strategies to enforce stereoselectivity often involve the use of chiral auxiliaries. For example, the asymmetric synthesis of complex amino acids has been achieved with high stereocontrol through the use of novel chiral Cu(II) complexes, where a Michael addition occurs in a diastereoselective manner, allowing for the isolation of an enantiomerically pure product after decomposition of the complex. nih.gov While this specific example was for L-γ-carboxyglutamic acid, the principle illustrates a powerful approach to ensuring chiral integrity during the formation of non-standard amino acid derivatives. The careful selection of reagents, reaction conditions, and strategic use of protecting groups and auxiliaries is therefore essential to yield the desired enantiomerically pure this compound.
Retention of Stereochemistry During Fmoc-Protected Amino Thioacid Synthesis
The preservation of the stereochemical integrity at the α-carbon is a paramount concern during the synthesis of Fmoc-protected amino thioacids. Racemization, the formation of an unwanted enantiomer, can occur at various stages of the synthetic process, particularly during the activation of the carboxyl group for subsequent reactions. For cysteine derivatives, a close structural analog to 2-aminopropanethioic acid, this is a well-documented challenge. sigmaaldrich.comnih.gov
The α-proton of an activated amino acid is susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate, which can then be protonated from either face, resulting in a mixture of enantiomers. This issue is particularly pronounced with base-mediated activation methods, such as those employing phosphonium (B103445) or uronium reagents like HBTU, especially when combined with elevated temperatures or microwave heating. nih.gov
To mitigate the risk of racemization during the synthesis of this compound and related compounds, several strategies can be employed:
Use of Carbodiimide Activation: Coupling reactions performed under acidic or neutral conditions, for instance, using diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), have been shown to significantly suppress racemization. nih.govphenomenex.com
Controlling Temperature: Lowering the reaction temperature during coupling steps can reduce the rate of enolization and subsequent racemization. nih.gov
Choice of Protecting Groups: The use of sterically bulky protecting groups on the sulfur atom can influence the conformational preferences of the molecule and potentially hinder the approach of reagents that could lead to racemization. peptide.com For instance, the trityl (Trt) group is a common choice for protecting the thiol group of cysteine during solid-phase peptide synthesis (SPPS). sigmaaldrich.comphenomenex.com
Alternative Protecting Groups: Research into novel N-terminal protecting groups, such as the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group, has shown promise in reducing α-carbon racemization compared to standard Fmoc protection. phenomenex.com
A key consideration for the synthesis of the S-acid is the direct formation of the thioacid from the corresponding carboxylic acid. One reported method for the synthesis of N-urethane-protected α-amino/peptide thioacids involves the use of sodium sulfide (B99878) (Na₂S) mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). mdpi.com Maintaining stereochemical integrity during this conversion would be critical.
Methods for Monitoring Enantiomeric Purity of Fmoc Derivatives
The accurate determination of the enantiomeric purity of this compound is essential to ensure the quality and efficacy of any resulting peptides or therapeutic compounds. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant analytical technique for this purpose, offering high precision and sensitivity. phenomenex.comnih.gov
Several types of CSPs have proven effective for the enantioseparation of Fmoc-amino acid derivatives:
Polysaccharide-Based CSPs: Columns such as Lux Cellulose-1, Cellulose-2, and Cellulose-3 have demonstrated broad applicability for the chiral recognition of various Fmoc-amino acids under reversed-phase conditions. phenomenex.comnih.gov For Fmoc-cysteine derivatives, which are structurally similar to the target compound, baseline resolution has been achieved using these types of columns. nih.gov
Macrocyclic Glycopeptide-Based CSPs: Chiral stationary phases like those based on teicoplanin (CHIROBIOTIC T) and ristocetin (B1679390) A (CHIROBIOTIC R) are also powerful tools for separating enantiomers of N-protected amino acids. sigmaaldrich.com These columns operate under multimodal conditions, including polar organic and reversed-phase modes, and are compatible with mass spectrometry. sigmaaldrich.com
Quinine-Based Zwitterionic and Anion-Exchanger CSPs: These types of columns have also been successfully employed for the enantioseparation of Nα-Fmoc proteinogenic amino acids. nih.gov For instance, a quinine-based anion-exchanger column (QN-AX) has shown excellent separation performance for a wide range of Fmoc-amino acids, including Fmoc-Cys(Trt)-OH. nih.gov
The choice of mobile phase is also crucial for achieving optimal separation. Typically, a mixture of an organic modifier (e.g., acetonitrile (B52724) or methanol) and an acidic additive (e.g., trifluoroacetic acid or formic acid) is used. phenomenex.comnih.gov The specific conditions, including the type of CSP, mobile phase composition, flow rate, and temperature, must be optimized for each specific analyte.
Table 1: Examples of Chiral Stationary Phases for Fmoc-Amino Acid Enantioseparation
| Chiral Stationary Phase (CSP) | Type | Applicable to | Reference |
| Lux Cellulose-2 | Polysaccharide-based | 19 common Fmoc-amino acids, including Fmoc-Cys(Trt)-OH | phenomenex.comnih.gov |
| CHIROBIOTIC T (Teicoplanin) | Macrocyclic Glycopeptide | Fmoc-amino acids | sigmaaldrich.com |
| QN-AX | Quinine-based Anion-Exchanger | 19 Nα-Fmoc proteinogenic amino acids, including Fmoc-Cys(Trt)-OH | nih.gov |
Asymmetric Synthesis Approaches for Unnatural Amino Acid Esters
The de novo asymmetric synthesis of unnatural amino acid esters provides a powerful route to enantiomerically pure building blocks like the precursors to this compound. These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.
One prominent strategy involves the use of chiral sulfinimines (thiooxime S-oxides) as electrophiles. rsc.org The addition of various nucleophiles to these chiral imines proceeds with high diastereoselectivity, allowing for the construction of the desired stereocenter. The sulfinyl group can then be readily cleaved to afford the free amine, which can subsequently be protected with an Fmoc group.
Another powerful approach is the alkylation of chiral nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859). nih.gov This method allows for the asymmetric synthesis of a wide variety of α-amino acids with high enantiomeric excess. The desired alkyl group can be introduced via reaction with an appropriate electrophile, and subsequent decomplexation and N-protection yield the final Fmoc-amino acid derivative. nih.gov
More recently, photoredox catalysis has emerged as a versatile tool for the asymmetric synthesis of unnatural α-amino acids. rsc.org These methods often utilize a chiral N-sulfinyl imine as a radical acceptor, with radicals generated from readily available starting materials like aliphatic alcohols. rsc.org This approach offers a practical and atom-economical route to a diverse range of functionalized amino acids.
For the specific synthesis of a thioester, an intramolecular N-to-S acyl transfer has been demonstrated as a viable strategy. core.ac.uk This involves the initial formation of an amide bond, which then rearranges to a more reactive thioester. While often used in the context of peptide ligation, the principles could be adapted for the synthesis of monomeric thioacid precursors.
The synthesis of thiophenylalanine-containing peptides has been achieved via a copper(I)-mediated cross-coupling reaction between a thiol and an iodophenylalanine residue on a solid support. nih.gov This highlights the potential for transition-metal-catalyzed reactions in forming the carbon-sulfur bond in thio-amino acid derivatives.
Application of Fmoc S 2 Aminopropanethioic S Acid in Advanced Peptide and Protein Constructs
Building Block for Peptide Thioacids
Peptide thioacids are key intermediates in modern protein synthesis, most notably for their role in Native Chemical Ligation (NCL) and other convergent assembly strategies. The generation of these thioacids, especially within the context of Fmoc-based solid-phase peptide synthesis (SPPS), allows for the creation of building blocks essential for constructing large and complex protein structures. nih.govrsc.orgnih.gov
A significant challenge in the synthesis of N-linked glycoproteins is the efficient incorporation of aspartic acid residues functionalized with a thioacid at the ω-position (side chain). researchgate.net The primary difficulty arises from the high susceptibility of the corresponding thioester precursors, such as trityl thioesters (Asp(S-Trt)), to undergo nucleophilic attack during the basic conditions required for Fmoc deprotection in SPPS. researchgate.netboisestate.edu This often leads to an undesirable side reaction, the formation of aspartimide, which compromises the integrity of the peptide chain. boisestate.edu
To overcome this, researchers have developed robust methods to facilitate the incorporation of aspartyl thioacids. One successful strategy involves the use of pre-formed pseudoproline tripeptide building blocks. researchgate.netresearchgate.net These structures effectively shield the susceptible backbone amide, minimizing aspartimide formation during synthesis. This approach has enabled the successful synthesis of various decapeptides containing the aspartic thioacid moiety in high yields. researchgate.net Another approach involves using aspartyl nitrobenzothiazine (Asp(NBT)) as a precursor, which is resistant to aspartimide formation and can later be converted to the required aspartic thioacid. boisestate.edu These methods provide reliable access to thioacid-containing peptides, which are crucial precursors for complex N-glycopeptide synthesis through chemoselective ligation. researchgate.net
| Challenge | Consequence | Solution | Reference |
| Thioester instability during Fmoc deprotection | Aspartimide formation, chain cleavage | Use of pseudoproline tripeptide building blocks | researchgate.netresearchgate.net |
| Nucleophilic attack on thioester precursor | Low yield of desired peptide | Use of Aspartyl nitrobenzothiazine (Asp(NBT)) precursor | boisestate.edu |
| Undesired side reactions | Compromised peptide purity | One-pot deprotection/ligation procedures | researchgate.net |
Convergent synthesis is a powerful strategy for assembling large proteins, where smaller, fully protected peptide fragments are synthesized and then ligated together. mdpi.com The preparation of peptide fragments with a C-terminal thioacid is a cornerstone of this approach, enabling powerful ligation chemistries like NCL. nih.gov However, the direct synthesis of C-terminal peptide thioacids using Fmoc-SPPS is challenging because the thioester linkage is often unstable under the basic conditions used for Fmoc group removal. frontiersin.org
To address this, several innovative methods have been developed. One approach involves the late-stage, post-synthesis conversion of a more stable precursor, such as a peptide hydrazide, into the desired thioacid. rsc.orgnih.gov This transformation can be achieved in a one-pot reaction at neutral pH, is racemization-free, and is compatible with various C-terminal amino acids. rsc.orgnih.gov Another strategy utilizes S-2-cyanoethyl peptide thioesters, which can be generated from resin-bound precursors and then rapidly converted to peptide thioacids under mild conditions. nih.gov These methods provide efficient and clean access to peptide thioacids, which can be isolated or used in situ for subsequent ligation reactions, facilitating the assembly of larger protein targets. nih.gov Furthermore, methods have been developed that are directly compatible with standard Fmoc chemistry without requiring special linkers, such as using an enamide-containing amino acid that rearranges to the thioester during final acid cleavage. capes.gov.brnih.gov
Role in the Synthesis of Modified Peptides and Proteins
The versatility of peptide thioacids extends to the synthesis of proteins bearing a wide array of modifications that are crucial for biological function. The mild reaction conditions associated with Fmoc chemistry make it the preferred method for creating these complex biomolecules. altabioscience.comnih.gov
Post-translational modifications (PTMs) such as phosphorylation and glycosylation are critical for regulating protein function, cell signaling, and gene expression. nih.gov The chemical synthesis of peptides containing PTMs is essential for studying these processes. Fmoc-SPPS is the method of choice for this purpose because many PTMs are sensitive to the harsh acidic conditions, such as liquid hydrogen fluoride (B91410) (HF), used in older Boc-based synthesis strategies. altabioscience.comnih.gov The Fmoc group's lability to mild bases allows for the incorporation of pre-formed, protected amino acid building blocks bearing PTMs like phosphate (B84403) or glycan groups into the growing peptide chain. nih.gov This compatibility has been instrumental in making PTM-containing peptides, which are used as biological probes and antibody targets, readily accessible to researchers. nih.govfrontiersin.org
The synthesis of homogeneous N-glycopeptides, where a glycan is attached to the side chain of an asparagine residue, is a significant challenge in chemical biology. creative-biolabs.com Thioacid chemistry provides a powerful solution. A key strategy involves the chemoselective ligation of a peptide containing an aspartic thioacid with a glycosylamine. researchgate.netcreative-biolabs.com This approach, sometimes referred to as thioacid-mediated N-glycopeptide synthesis, avoids complex protecting-group manipulations that are often required in other methods. creative-biolabs.com
Various ligation protocols have been developed to improve efficiency and yield. One such method employs a 2,4-dinitrobenzenesulfonamide (B1250028) (dNBS) group on the N-terminus of one peptide segment, which reacts rapidly with the C-terminal thioacid of another, achieving ligation in as little as 15-20 minutes. nih.govacs.org Another technique uses oligosaccharide isonitriles, which react with peptide thioacids in the presence of a thiophenol activator to form the desired N-linked glycopeptide. nih.gov These methods have been successfully applied to the synthesis of complex structures, including glycopeptides derived from MUC1 and those bearing large, multi-saccharide domains. nih.govacs.orgnih.gov
| Peptide Thioacid Fragment | Glycan/Peptide Fragment | Ligation Method | Resulting Structure | Reference |
| Fmoc-histidine thioacid | dNBS-glycopeptide (MUC1 sequence) | dNBS-thioacid ligation | MUC1-His glycopeptide | nih.govacs.org |
| Dipeptide thioacid 10 | Monosaccharide isonitrile 8 | Isonitrile-thioacid coupling | N-thioformyl glycopeptide 11 | nih.gov |
| Aspartic thioacid 5 | Monosaccharide isonitrile 8 | Isonitrile-thioacid coupling | N-thioformyl glycopeptide 9 | nih.gov |
| Peptide 11 (aspartimide-prone) | Hexasaccharide 15 | HOBT-mediated aspartylation | Complex glycopeptide | nih.gov |
| Peptide 11 (aspartimide-prone) | Dodecasaccharide 16 | HOBT-mediated aspartylation | Complex glycopeptide 33 | nih.gov |
Peptides with modified C-termini, such as N-alkylamides, are of significant interest as potential pharmaceutical agents. jst.go.jp A novel synthetic route has been developed to access these structures directly from peptide thioacids. jst.go.jpnih.gov The method involves a radical-initiated dethiocarboxylation reaction. nih.govresearchgate.net In this process, a peptide thioacid is converted to the corresponding peptide bearing a C-terminal N-alkylamide. jst.go.jp This strategy allows for the introduction of a variety of alkyl groups at the C-terminus simply by changing the amino acid building block used in the synthesis. nih.gov The reaction proceeds under mild conditions and has been successfully applied to the synthesis of the anti-cancer drug candidate ABT-510. nih.govresearchgate.net This dethiocarboxylation process highlights the expanded utility of peptide thioacids as versatile intermediates beyond their traditional role in ligation chemistries. jst.go.jp
Fmoc S 2 Aminopropanethioic S Acid in Chemical Ligation Strategies
Native Chemical Ligation (NCL) Applications
Native Chemical Ligation (NCL) is a cornerstone technology that allows for the covalent joining of two unprotected peptide fragments. The classic NCL reaction occurs between a peptide with a C-terminal thioester and another peptide bearing an N-terminal cysteine residue. Fmoc-protected amino thioacids are instrumental in preparing the necessary peptide thioester precursors.
The synthesis of peptide C-terminal thioesters using the popular Fmoc solid-phase peptide synthesis (SPPS) methodology presents a significant challenge because the thioester linkage is susceptible to cleavage by the basic conditions (e.g., piperidine) used for Fmoc group removal. unimelb.edu.au To overcome this, several innovative strategies have been developed that utilize stable precursors, which are converted to the reactive thioester at a later stage.
One effective method involves the use of an aryl hydrazine (B178648) linker. unimelb.edu.au In this approach, a peptide is assembled on the hydrazine support using standard Fmoc/t-Bu chemistry. The linker is stable throughout the synthesis. Upon completion of the peptide chain assembly, the C-terminal acyl hydrazine is activated by mild oxidation, transforming it into a highly reactive acyl diazene (B1210634) intermediate. This intermediate readily reacts with an α-amino acid alkyl thioester to generate the desired peptide α-thioester in good yield. unimelb.edu.au
Another advanced approach is based on the on-resin formation of a C-terminal N-acylurea functionality from a diaminobenzoic acid (Dbz) linker. nih.gov The peptide is synthesized on a resin modified with Fmoc-Dbz. After chain elongation, the C-terminus is activated to form a stable N-acylbenzimidazolinone (Nbz) group. This peptide-Nbz conjugate is stable to the acidic cleavage from the resin and subsequent purification. nih.gov In the ligation buffer, the N-acylurea undergoes rapid thiolysis to generate the peptide thioester in situ, which can then participate directly in an NCL reaction. nih.gov This method is compatible with a wide range of amino acids and protecting groups used in Fmoc-SPPS. nih.gov
To streamline the synthesis and purification of peptide thioesters, a method based on a "safety-catch" linker has been developed which incorporates a self-purifying effect. nih.gov This technique involves an on-resin cyclization-thiolysis sequence. A macrocyclization via the N-terminus of the full-length peptide is followed by a thiolytic ring-opening at the C-terminus. This process selectively detaches the full-length peptide from truncated failure sequences, simplifying purification. nih.gov
| Ligation Strategy | Key Intermediate | Activation Step | Reference |
| Aryl Hydrazine Linker | Acyl Diazene | Mild oxidation of acyl hydrazine | unimelb.edu.au |
| N-Acylurea (Nbz) | N-Acylbenzimidazolinone | Intramolecular cyclization of anilide | nih.gov |
| Safety-Catch Linker | Macrocyclic Peptide | Thiolytic C-terminal ring opening | nih.gov |
A significant limitation of traditional NCL is its strict requirement for an N-terminal cysteine at the ligation site. To broaden the scope of NCL, methods have been developed to facilitate ligation at other amino acid residues. These strategies often involve the use of a removable auxiliary group on a non-cysteine amino acid, which mimics the reactivity of the native cysteine side chain.
A prominent approach utilizes amino acids modified with a thiol-bearing auxiliary, such as an N-mercaptophenetyl (MPE) group. researchgate.net These modified amino acids can be incorporated into a peptide sequence via standard Fmoc-SPPS. The thiol auxiliary participates in the NCL reaction, forming a temporary ligation product. Subsequently, the auxiliary is cleaved under specific conditions, revealing a native peptide bond at the non-cysteine site. Desulfurization is a common method for removing the thiol auxiliary, effectively erasing the ligation site modification. nih.gov For instance, radical-initiated desulfurization using reagents like VA-044 and a hydrogen source can convert a ligation site thiol into a native alanine (B10760859) or valine residue. nih.gov
The development of orthogonally protected auxiliary-containing amino acids allows for sequential ligation strategies, enabling the assembly of multiple peptide fragments in a controlled manner to construct very large proteins or branched peptides. researchgate.net
Expressed Protein Ligation (EPL) extends the power of NCL by allowing the ligation of a synthetic peptide to a recombinantly expressed protein. A powerful variation of this technique involves the use of protein α-hydrazides as stable and handleable surrogates for the more labile protein α-thioesters. nih.govacs.org
This method leverages Fmoc chemistry for the solid-phase synthesis of peptide C-terminal thioacids. nih.gov Concurrently, genetic code expansion technologies are used to produce a recombinant protein with a C-terminal α-hydrazide. The peptide thioacid is then converted in situ to a peptide thioester. The key ligation step involves the condensation of the peptide thioester with the protein α-hydrazide. This reaction is typically activated by an oxidant like sodium nitrite (B80452) (NaNO₂) under acidic conditions, which converts the hydrazide into a reactive acyl-azide intermediate that couples with the N-terminal cysteine of the other fragment. nih.govrsc.org This hydrazide-based ligation strategy avoids the use of hazardous reagents like HF and is compatible with acid-sensitive post-translational modifications. nih.gov
Thioacid-Mediated Conjugation Reactions
Peptide thioacids are versatile intermediates that extend beyond NCL, participating in various chemoselective conjugation reactions to form amide bonds, including the synthesis of complex glycopeptides.
The synthesis of N-glycopeptides, where a carbohydrate is linked to an asparagine residue, is crucial for studying the biological roles of protein glycosylation. Thioacid chemistry provides a convergent and efficient route for their preparation.
One strategy involves the ligation of a C-terminal peptidyl thioacid with a peptide or glycopeptide fragment bearing an N-terminal 2,4-dinitrobenzenesulfonamide (B1250028) (dNBS). nih.gov The reaction proceeds rapidly, often completing within minutes, to form a native amide bond. This method has been successfully applied to the synthesis of a glycopeptide from the MUC1 protein, demonstrating its chemoselectivity in the presence of unprotected amino acid side chains and O-linked glycans. nih.gov
A more direct approach involves the coupling of a peptide thioacid with a glycosylamine. The glycosylamine can be derived from a reducing sugar in a straightforward procedure. dtic.mil The coupling reaction forms the characteristic β-N-glycosidic linkage of N-glycopeptides. This convergent strategy is advantageous as it exposes the sensitive sugar moieties to fewer harsh chemical steps compared to stepwise solid-phase synthesis. dtic.mil
The inherent reactivity of thioacids makes them excellent partners for chemoselective amide bond formation, providing alternatives to traditional carboxylic acid activation methods. rsc.org These reactions are often rapid and proceed under mild conditions.
A novel strategy for amide bond formation involves the activation of thioacids via S-nitrosation. nih.gov In this process, a thioacid reacts with an organonitrite or another nitrosating agent to form a highly reactive S-nitroso thioacid (NTA) intermediate. This unstable species rapidly acylates primary and secondary amines, including amino acid esters, to form the corresponding amide or peptide bond in excellent yields. The reaction is typically complete within minutes at 0 °C and shows high selectivity for amines over hydroxyl groups. nih.gov
Another innovative method is the traceless coupling of thioacids with amines that have been modified with a dithiocarbamate (B8719985) group. rsc.org This reaction proceeds without the need for a cysteine-like side chain, and the dithiocarbamate auxiliary is tracelessly removed as CS₂, directly yielding the desired amide bond. This approach is compatible with unprotected amino acid side chains and expands the toolkit for peptide construction. rsc.org
Other Chemoselective Ligation Modalities
In the landscape of chemical protein synthesis and modification, alternative chemoselective ligation strategies beyond the well-established native chemical ligation (NCL) have been developed to address specific challenges and expand the toolkit available to chemists. These methods often leverage unique reactivity to achieve the formation of native amide bonds under mild, aqueous conditions, a critical requirement for working with large, often delicate, biomolecules. This section explores two such modalities: S-to-N acyl transfer reactions and chemoselective aminonitrile coupling.
S-to-N Acyl Transfer Reactions for Amide Bond Formation
The S-to-N acyl transfer is a powerful, chemoselective reaction for forming amide bonds, a cornerstone of many peptide and protein synthesis strategies. nih.gov This process is central to NCL, where a C-terminal peptide thioester reacts with an N-terminal cysteine residue. The reaction proceeds through a transthioesterification to form an initial thioester-linked intermediate, which then undergoes a spontaneous and irreversible intramolecular S-to-N acyl transfer via a five-membered ring transition state to yield a native peptide bond at the ligation site. nih.gov
The reverse of this process, an N-to-S acyl transfer, has also been harnessed as a strategic approach for the synthesis of peptide thioesters, which are key intermediates for ligation reactions. nih.gov This is particularly relevant for Fmoc-based solid-phase peptide synthesis (SPPS), where the direct synthesis of peptide thioesters can be challenging due to the base-lability of the thioester bond, which is incompatible with the piperidine (B6355638) treatment used for Fmoc group removal. nih.gov
To circumvent this, methods have been developed that generate the peptide thioester from a more stable precursor after the peptide chain has been assembled. One such strategy involves the use of a C-terminal N-acylurea functionality, which can be converted to the thioester post-synthesis. nih.gov Another approach relies on an intramolecular N,S-acyl shift mediated by a safety-catch sulfonamide linker. scilit.com
The efficiency of the S-to-N acyl transfer can be influenced by the amino acid sequence at the ligation junction. For instance, the presence of a histidine, glycine (B1666218), or cysteine residue adjacent to the N-terminal cysteine can accelerate the ligation reaction. nih.gov The pH of the reaction medium also plays a crucial role; the N→S acyl transfer is favored under acidic conditions (pH 2-5.8), while at a pH at or above 7, the peptide thioester is susceptible to hydrolysis. nih.gov
The versatility of S-to-N acyl transfer is highlighted by its application in the synthesis of post-translationally modified proteins, such as glycoproteins and phosphoproteins, where the mild reaction conditions help to preserve the integrity of these sensitive modifications. nih.gov
Table 1: Factors Influencing Acyl Transfer Reactions
| Factor | Influence on S-to-N Acyl Transfer | Influence on N-to-S Acyl Transfer | Reference |
|---|---|---|---|
| pH | Favored at neutral to slightly basic pH | Favored at acidic pH (2-5.8) | nih.gov |
| Adjacent Amino Acid | Accelerated by His, Gly, or Cys | Not explicitly detailed | nih.gov |
| Application | Amide bond formation in NCL | Synthesis of peptide thioesters | nih.gov |
Chemoselective Aminonitrile Coupling in Aqueous Media
A significant advancement in the field of peptide ligation is the development of chemoselective aminonitrile coupling in water. This method offers a robust and high-yielding pathway to α-peptides, tolerating all 20 proteinogenic amino acid residues at the ligation site. ucl.ac.uk A key feature of this strategy is its operation in aqueous media at neutral pH, which mimics biological conditions and avoids the often harsh conditions required for other ligation methods. ucl.ac.uk
The ligation is predicated on the unique reactivity of α-aminonitriles, which are the precursors to amino acids. ucl.ac.uk N-acylation of the aminonitrile is a critical step that serves two purposes: it stabilizes the resulting peptide product and activates the precursor for a biomimetic N-to-C peptide ligation. ucl.ac.uk This strategy effectively circumvents potential side reactions, such as the formation of diketopiperazines, which can lead to peptide degradation. ucl.ac.uk
The process has demonstrated remarkable chemoselectivity. For example, in the case of lysine (B10760008), which possesses two amine nucleophiles (α- and ε-amino groups), α-aminonitrile ligation exhibits exceptional selectivity for the α-amino group. ucl.ac.uk Furthermore, the intermolecular coupling of an α-aminonitrile can successfully compete with intramolecular cyclization, as demonstrated in the ligation to a C-terminal lysine residue. ucl.ac.uk
Iterative application of this aminonitrile coupling has been shown to be effective for the synthesis of polypeptides in water without the need for intermediate purification steps, with the main limitation being the solubility of the growing peptide chain. ucl.ac.uk This methodology represents a significant step towards mimicking prebiotic peptide synthesis and offers a powerful tool for the construction of peptides in a biocompatible environment.
Table 2: Yields of Iterative Aminonitrile Ligation
| Product | Yield (%) | Reference |
|---|---|---|
| Ac-Gly₂-CN | 71 | ucl.ac.uk |
| Ac-Gly₃-CN | 71 | ucl.ac.uk |
| Ac-Gly₄-CN | 63 | ucl.ac.uk |
Mechanistic and Side Reaction Considerations in Fmoc Protected Thioacid Chemistry
Mechanism of Fmoc Group Deprotection
The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and proceeds via a well-established mechanism.
Base-Induced β-Elimination and Dibenzofulvene Formation
The deprotection of the Fmoc group is achieved through a base-induced β-elimination reaction. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base, typically a secondary amine like piperidine (B6355638). nih.govsigmaaldrich.comnih.gov This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which imparts a pKa of approximately 23 to the C9-proton. mdpi.com
Table 1: Key Steps in Fmoc Deprotection
| Step | Description | Key Intermediates/Products |
|---|---|---|
| 1. Proton Abstraction | A base (e.g., piperidine) removes the acidic proton from the C9 position of the fluorene ring. | Fluorenyl carbanion |
| 2. β-Elimination | The carbanion undergoes elimination to release the free amine, carbon dioxide, and dibenzofulvene (DBF). | Free peptide amine, CO₂, Dibenzofulvene (DBF) |
| 3. Scavenging | The reactive DBF is trapped by the excess amine base. | DBF-amine adduct |
Role of Scavengers in Mitigating Byproduct Formation
Dibenzofulvene (DBF), the byproduct of Fmoc deprotection, is a reactive electrophile that can lead to undesirable side reactions if not effectively neutralized. merckmillipore.comyoutube.com These side reactions can include the alkylation of nucleophilic side chains of amino acids such as tryptophan, methionine, tyrosine, and cysteine, or reaction with the newly liberated N-terminal amine, leading to the formation of a stable secondary amine adduct and termination of the growing peptide chain. merckmillipore.comyoutube.com
To prevent these detrimental reactions, a scavenger is typically included in the deprotection solution. The most common practice is to use a secondary amine, such as piperidine, not only as the base for deprotection but also as the scavenger. sigmaaldrich.commdpi.com The excess piperidine in the reaction mixture efficiently traps the DBF as it is formed, creating a stable and unreactive adduct. nih.govsigmaaldrich.com This dual role of the amine base is a key advantage of the Fmoc strategy, driving the deprotection equilibrium towards completion while simultaneously minimizing side reactions. In cases where highly sensitive residues are present, additional scavengers like triisopropylsilane (B1312306) (TIS) or water may be included in the final cleavage cocktail to quench other reactive cationic species generated during the removal of side-chain protecting groups. sigmaaldrich.com
Analysis of Common Side Reactions during Synthesis and Deprotection
Despite the robustness of the Fmoc strategy, several side reactions can occur, particularly when dealing with specific amino acid sequences or prolonged reaction times. These side reactions can compromise the purity and yield of the final peptide.
Aspartimide Formation and Associated Epimerization
One of the most significant side reactions in Fmoc-based SPPS is the formation of aspartimide. researchgate.netnih.gov This occurs when a peptide sequence contains an aspartic acid residue, particularly when it is followed by a small, unhindered amino acid like glycine (B1666218). researchgate.netnih.gov The reaction is initiated by the base used for Fmoc deprotection (e.g., piperidine), which can catalyze the intramolecular cyclization of the aspartyl side-chain carboxyl group with the backbone amide nitrogen. researchgate.netnih.govnih.gov
This cyclization results in the formation of a five-membered succinimide (B58015) ring, known as an aspartimide. researchgate.netnih.gov The formation of the aspartimide is problematic for several reasons. Firstly, the aspartimide ring is susceptible to nucleophilic attack by piperidine, leading to the formation of piperidide adducts. researchgate.net Secondly, and more critically, the α-carbon of the aspartyl residue in the aspartimide intermediate is highly prone to epimerization, leading to the formation of D-aspartyl peptides. nih.govembrapa.br The aspartimide can also be hydrolyzed to form a mixture of the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. researchgate.netembrapa.br These byproducts often co-elute with the target peptide during purification, making their separation challenging. researchgate.net
Table 2: Products of Aspartimide Formation and Subsequent Reactions
| Initial Reactant | Intermediate | Potential Byproducts | Consequence |
|---|
Strategies to mitigate aspartimide formation include the use of sterically hindered side-chain protecting groups on the aspartic acid, the addition of acidic additives to the deprotection solution, or the use of modified backbone protecting groups. researchgate.netnih.govthermofisher.com
Racemization of Chiral Centers during Coupling and Deprotection
Maintaining the stereochemical integrity of the chiral centers of the amino acids is paramount in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur at two key stages: during the activation and coupling of the amino acid and, to a lesser extent, during Fmoc deprotection. rsc.orguci.edu
During the coupling step, the activation of the carboxylic acid of the incoming Fmoc-amino acid can lead to the formation of an oxazolone (B7731731) intermediate. The protons on the α-carbon of this intermediate are acidic and can be abstracted by the base used in the coupling reaction, leading to racemization. rsc.org The extent of racemization is highly dependent on the amino acid, the coupling reagents, and the base used. uci.edu The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives can suppress oxazolone formation and thus minimize racemization. rsc.org
While the Fmoc deprotection step itself is generally considered to be less prone to causing racemization for most amino acids, prolonged exposure to basic conditions can increase the risk, especially for sensitive residues. rsc.org For Fmoc-(S)-2-aminopropanethioic S-acid, the presence of the thioacid functionality could potentially influence the acidity of the α-proton, although specific studies on its racemization propensity are limited. Careful control of reaction times and the choice of base are crucial to minimize this side reaction.
Thioacid-Mediated Site-Selective Peptide Cleavage (Peptide CUT)
The incorporation of a thioacid at the C-terminus of a peptide, as is the case with using this compound as the final residue, introduces the potential for site-selective peptide cleavage. This process, conceptually related to native chemical ligation (NCL), can be considered a form of "Peptide CUT" technology. The thioacid can be activated to facilitate the cleavage of the peptide bond.
The mechanism of thioacid-mediated cleavage typically involves the conversion of the C-terminal thioacid into a more reactive thioester. This can be achieved through various activation methods. Once the thioester is formed, an intramolecular O- to S- or N- to S-acyl transfer can occur, depending on the specific reaction conditions and the presence of internal nucleophiles (e.g., the hydroxyl group of a serine or threonine residue, or the amino group of a lysine (B10760008) residue). This acyl transfer leads to the cleavage of the peptide backbone at a specific site.
Alternatively, the thioacid itself can participate in ligation reactions. For instance, in a process analogous to NCL, a peptide with a C-terminal thioacid can be ligated to another peptide fragment possessing an N-terminal cysteine residue. nih.gov While this is a ligation (joining) reaction, the underlying principles of thioester-mediated acyl transfer are the same as those that can be harnessed for selective cleavage. The efficiency and selectivity of this cleavage are highly dependent on the peptide sequence, the reaction conditions (pH, temperature, additives), and the method used to activate the thioacid. While the term "Peptide CUT" is not a standardized term in the literature for this specific compound, the chemical principles of thioacid chemistry allow for such site-selective cleavage strategies to be envisioned and developed.
Stability of Thioamide and Thioester Linkages under Synthetic Conditions
The incorporation of thioacid and thioamide functionalities into peptides via Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) introduces specific challenges related to the stability of these sulfur-containing linkages under standard synthesis protocols. The primary concerns revolve around their lability to the basic conditions required for Fmoc group removal and potential degradation during final acidic cleavage.
A significant challenge in Fmoc-SPPS for preparing C-terminal peptide thioesters is the instability of the thioester bond to the nucleophilic bases, such as piperidine, used for deprotection. researchgate.net Unlike the Boc/Bzl strategy, where the thioester linkage is compatible with the synthesis conditions, the repeated exposure to piperidine in Fmoc chemistry can lead to aminolysis or hydrolysis of the thioester. researchgate.netnih.gov This incompatibility has spurred the development of numerous alternative strategies to access peptide thioesters using Fmoc chemistry. These methods include the use of "safety-catch" linkers, which are stable to the synthesis conditions but can be activated post-synthesis for thiolysis, and strategies involving N-to-S or O-to-S acyl shifts. nih.govresearchgate.net For instance, Kenner's "safety catch" N-acylsulfonamide linker is stable during Fmoc-SPPS and is activated by alkylation after chain assembly to allow nucleophilic release of the peptide thioester. researchgate.net Another approach involves synthesizing the peptide on a hyper-acid-labile resin, cleaving the fully protected peptide, and then activating it for thioester formation in solution, though this can be hampered by poor solubility of the protected peptide. researchgate.net
Thioamide linkages, while generally more stable than thioesters, also present stability issues and potential side reactions during Fmoc-SPPS. nih.gov Prolonged exposure to the basic conditions of Fmoc deprotection can catalyze epimerization at the α-carbon of the thioamino acid. nih.gov To mitigate this, using the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in lower concentrations for shorter periods has been shown to reduce epimerization compared to piperidine. nih.gov Another side reaction is the partial conversion of the thioamide to its corresponding oxoamide, which can occur if residual water is present during the coupling step. nih.gov Furthermore, during the final cleavage from the resin with high concentrations of trifluoroacetic acid (TFA), thioamide-containing peptides can undergo a side reaction similar to an Edman degradation, leading to cleavage of the peptide backbone. nih.gov
| Linkage Type | Synthetic Step | Conditions | Observed Instability / Side Reaction | Mitigation Strategy | Reference |
|---|---|---|---|---|---|
| Peptide Thioester | Fmoc Deprotection | Piperidine in DMF | Aminolysis/hydrolysis of the thioester bond. | Use of safety-catch linkers, post-synthesis solution activation, N/O-to-S acyl shift strategies. | researchgate.netnih.govresearchgate.net |
| Peptide Thioamide | Fmoc Deprotection | Piperidine in DMF | Epimerization at the α-carbon. | Use of DBU instead of piperidine, shorter deprotection times. | nih.gov |
| Peptide Thioamide | Amino Acid Coupling | Coupling reagents in anhydrous solvent | Conversion to oxoamide. | Use of strictly anhydrous solvents. | nih.gov |
| Peptide Thioamide | Final Cleavage | High concentration of TFA | Edman-type degradation causing backbone cleavage. | Careful optimization of TFA exposure time. | nih.gov |
Aggregation Phenomena during Chain Elongation
Aggregation is particularly prevalent in hydrophobic sequences but can occur in any sequence, typically becoming a problem for peptides between five and twenty residues in length. peptide.comarizona.edu The self-association of peptide chains can cause the resin beads to shrink, which is a physical indicator of aggregation during batch synthesis. sigmaaldrich.com Predicting which sequences will be "difficult" due to aggregation is not always straightforward, though parameters have been developed to estimate the aggregation potential of specific amino acid residues. arizona.edunih.gov
Several strategies have been developed to disrupt the hydrogen bonding network that causes aggregation and improve synthetic outcomes. sigmaaldrich.com These methods can be broadly categorized as modifications to reaction conditions or chemical modifications of the peptide backbone.
| Strategy Category | Method | Description | Reference |
|---|---|---|---|
| Modification of Synthesis Conditions | Solvent Choice | Switching to solvents like N-methylpyrrolidone (NMP) or adding chaotropic agents like DMSO can disrupt secondary structures. | peptide.com |
| Elevated Temperature | Coupling at higher temperatures (e.g., using microwave irradiation) can provide enough energy to break up aggregates. | peptide.com | |
| Chaotropic Salts | Adding salts like LiCl or KSCN to the reaction mixture can interfere with hydrogen bonding. | sigmaaldrich.com | |
| Sonication | Applying ultrasonic waves can physically disrupt aggregated resin-bound peptides. | peptide.com | |
| Backbone Modification | Pseudoprolines | Incorporating pseudoproline dipeptides introduces a "kink" in the peptide backbone, disrupting regular secondary structure formation. | peptide.com |
| Backbone-Protecting Groups | Using groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the backbone amide nitrogen physically prevents hydrogen bond formation. | sigmaaldrich.com |
Oxidation of Sulfur-Containing Residues
Sulfur-containing residues are susceptible to oxidation during peptide synthesis, a side reaction that can compromise the integrity and yield of the final product. The thioacid functionality in this compound, much like the thiol in cysteine and the thioether in methionine, is prone to various oxidation reactions under standard SPPS conditions. iris-biotech.deiris-biotech.de
The oxidation of thioacids can be a deliberate step in certain synthetic strategies, such as oxidative acylation or ligation, where the thioacid is converted to a highly reactive diacyl-disulfide intermediate. acs.orgnasa.gov This intermediate can then react with an amine to form a peptide bond. acs.org However, uncontrolled oxidation during synthesis is an undesirable side reaction. Atmospheric oxygen, particularly under photochemical conditions, can lead to the formation of thioacid radicals, which can dimerize into diacyl disulfides. rsc.org These disulfides can then undergo further reactions, potentially leading to a mixture of products. rsc.org
During the final acid-catalyzed cleavage step with TFA, the reactive cationic species generated from protecting groups can also promote oxidation of sensitive residues. sigmaaldrich.com To prevent this, "scavengers" are added to the cleavage cocktail. For sulfur-containing residues, scavengers like 1,2-ethanedithiol (B43112) (EDT) are particularly effective at quenching these reactive species and preventing unwanted modifications. sigmaaldrich.com The oxidation of methionine to methionine sulfoxide (B87167) is a well-known side reaction that can often be reversed by treatment with reagents like tris-(2-carboxyethyl)phosphine (TCEP). iris-biotech.deiris-biotech.de While potentially reversible, preventing oxidation in the first place is the preferred strategy for ensuring the synthesis of a pure product.
| Reaction | Conditions / Reagents | Product(s) | Context / Prevention | Reference |
|---|---|---|---|---|
| Oxidative Dimerization | Oxidizing agents (e.g., atmospheric O2, ferricyanide), photochemical conditions. | Diacyl-disulfide | Can be an intended reaction for ligation or an unwanted side reaction. Performing reactions under an inert atmosphere can minimize this. | acs.orgnasa.govrsc.org |
| Oxidation during Cleavage | TFA, reactive carbocations from protecting groups. | Various oxidized species. | Addition of scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) to the cleavage cocktail. | sigmaaldrich.com |
| Radical-Mediated Dethiocarboxylation | Photochemical or radical initiation. | Carbon-centered radical (after loss of COS). | A potential side reaction during acyl thiol-ene reactions. | rsc.org |
Advanced Methodologies, Research Innovations, and Broader Implications
Automation and Efficiency in Fmoc Solid-Phase Synthesis of Thioacid Derivatives
The inherent advantages of 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), such as milder deprotection conditions compared to Boc-chemistry and the ability to monitor deprotection via UV absorbance, have made it a cornerstone of peptide chemistry. nih.gov The automation of Fmoc-SPPS has been a significant leap forward, enhancing reproducibility and throughput. nih.govbeilstein-journals.orgopenaccessjournals.com This automation is particularly crucial for the synthesis of complex thioacid derivatives, which are essential intermediates for protein synthesis via native chemical ligation (NCL). nih.govnih.gov
Modern automated peptide synthesizers, including those with microwave assistance, have dramatically reduced cycle times and improved coupling efficiency, which is critical when incorporating modified amino acids like Fmoc-(S)-2-aminopropanethioic S-acid. beilstein-journals.org However, the synthesis of peptide thioesters and thioacids using the Fmoc strategy presents unique challenges, primarily due to the base-labile nature of the thioester linkage, which can be susceptible to cleavage during the repeated piperidine-mediated Fmoc deprotection steps. nih.govacs.org
To address these challenges, researchers have focused on optimizing several aspects of the automated synthesis process:
Deprotection Reagents: While a 20% piperidine (B6355638) solution in DMF is standard, alternatives are employed to minimize side reactions. For instance, using 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be superior for preventing byproduct formation during the synthesis of thioamide-containing peptides. nih.gov Shortening deprotection times has also been found to reduce epimerization at the α-carbon of the thioamino acid. nih.gov
High-Throughput Systems: The development of parallel synthesis platforms allows for the rapid generation of numerous peptide derivatives for screening and optimization. nih.gov Techniques like the "tea-bag" method, where resin is enclosed in permeable packets, enable simultaneous synthesis of many different peptides. nih.gov More advanced systems use microreactors with radiofrequency tags or barcodes for automated sorting, significantly boosting the efficiency of creating peptide libraries. nih.gov A recently developed automated robotic system demonstrates the potential for rapid, high-throughput parallel synthesis, using minimal solvent and offering flexibility in reaction conditions. scispace.com
These automated and efficiency-focused methodologies are critical for making complex biomolecules like thioacid-derivatized peptides more accessible for research and development. nih.gov
Development of Novel Protecting Groups and Linkers for Enhanced Reactivity and Selectivity
The synthesis of peptide thioacids and thioesters via Fmoc-SPPS has spurred the development of specialized protecting groups and linkers to overcome inherent chemical challenges. The goal is to create an orthogonal system where the C-terminal thioacid or its precursor is stable throughout the synthesis but can be selectively activated and cleaved at the end. nih.gov
Linker Innovations: A key area of innovation lies in "safety-catch" linkers. These linkers are stable to the standard conditions of Fmoc-SPPS but can be chemically activated post-synthesis to allow for cleavage.
Sulfonamide-Based Linkers: Kenner's sulfonamide "safety-catch" linker has been adapted for Fmoc chemistry. acs.org The peptide is attached via a stable N-acyl sulfonamide linkage. After the peptide chain is assembled, the sulfonamide nitrogen is activated (e.g., by alkylation), rendering the linkage susceptible to nucleophilic cleavage by a thiol to release the peptide thioester. acs.orgresearchgate.net This approach has been successfully automated. nih.gov
Aryl Hydrazine (B178648) Linkers: Traceless linkers based on aryl hydrazines have been developed. These linkers are cleaved under mild oxidative conditions, and subsequent reaction with a thiol can generate the desired peptide thioester.
N-Acylurea Approach: An alternative strategy involves the on-resin generation of a C-terminal N-acylurea from an o-aminoanilide precursor. This N-acylurea can then be converted into a thioester by thiolysis. This method is advantageous as the conversion to the thioester occurs at a neutral pH, minimizing base-mediated side reactions. nih.gov
Protecting Group Strategies: The choice of protecting groups for the amino acid side chains is critical, but the innovation often lies in the C-terminal strategy.
2-Cyanoethyl Group: A notable development is the use of S-2-cyanoethyl peptide thioesters as stable intermediates. nih.gov These can be synthesized on the solid phase and are stable during purification. The 2-cyanoethyl group can then be rapidly removed under mild basic conditions (a process known as β-elimination) to yield the peptide thioacid just before its use in ligation, with half-lives of less than 8 minutes reported. nih.gov This "on-demand" generation prevents the degradation of the reactive thioacid.
Below is a table summarizing some of these innovative linkers and precursor groups:
| Strategy | Description | Activation/Cleavage Condition | Advantage | Reference |
|---|---|---|---|---|
| Sulfonamide "Safety-Catch" Linker | Peptide is linked via a stable N-acyl sulfonamide bond. | Activation by alkylation (e.g., cyanomethylation), followed by thiolysis. | Stable to Fmoc deprotection; enables synthesis of unprotected peptide thioesters. | acs.org |
| N-Acylurea Precursor | A C-terminal o-aminoanilide is converted to an N-acylurea post-synthesis. | Thiolysis of the N-acylurea at neutral pH. | Avoids base-mediated side reactions during thioester formation. | nih.gov |
| 2-Cyanoethyl Thioester Precursor | A stable S-2-cyanoethyl thioester is generated. | Rapid β-elimination under mild basic conditions. | Allows for "in situ" or "on-demand" generation of the reactive peptide thioacid. | nih.gov |
These advanced linkers and protecting group strategies are pivotal in expanding the scope of Fmoc-SPPS for the reliable synthesis of thioacid and thioester derivatives.
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
While specific computational studies focusing exclusively on this compound are not extensively documented in the retrieved literature, the broader field of peptide chemistry increasingly relies on computational approaches to understand and predict chemical behavior. These methods provide insights that are often difficult to obtain through experimentation alone.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), can be applied to:
Elucidate Reaction Mechanisms: Modeling the step-by-step process of thioacid activation and ligation can reveal transition states and intermediates. This is crucial for understanding the energetics of a reaction and identifying potential bottlenecks or pathways to side products.
Predict Reactivity: Computational models can help predict how changes in the peptide sequence, solvent, or catalyst will affect the rate and success of a reaction. For example, modeling could predict the susceptibility of a particular peptide thioester to premature hydrolysis or epimerization under basic Fmoc deprotection conditions.
Explain Selectivity: In native chemical ligation, the chemoselectivity of the reaction between the thioester and the N-terminal cysteine is paramount. Computational studies can model the interaction between the reacting partners, explaining why the desired reaction is favored over other potential side reactions, such as reaction with other nucleophilic side chains.
Design Novel Reagents: By understanding the electronic and steric factors that govern a reaction, computational chemistry can guide the rational design of new linkers, protecting groups, or catalysts with improved properties, such as enhanced reactivity or greater stability.
For instance, understanding the pKa of the α-carbon of a thioamino acid, which is critical for assessing the risk of epimerization, can be refined through computational estimates. nih.gov Although direct computational studies on this compound are a clear area for future research, the principles and tools of computational chemistry are already integral to solving the complex challenges in the broader field of peptide thioacid synthesis.
Integration with Chemical Biology Probes and Tools
This compound and the resulting peptide thioacids are powerful building blocks for creating sophisticated tools for chemical biology. Their ability to undergo chemoselective ligation reactions makes them ideal for the precise construction of probes designed to interrogate complex biological systems.
The synthesis of multifunctional probes allows for the incorporation of several reporter or effector modules into a single molecule. Peptide thioacids are key to these strategies because they enable the assembly of different components in a controlled manner.
For example, a peptide thioacid can be ligated with a peptide segment containing an N-terminal cysteine. This second peptide might already be modified with a fluorophore, a biotin (B1667282) tag for affinity purification, or a crosslinking agent. The programmability of oligonucleotide recognition can be combined with peptide chemistry; an oligonucleotide can act as a template to bring a peptide thioacid and its reaction partner together, directing the assembly of a functional probe. researchgate.net This approach allows for the creation of probes that can, for instance, bind to a specific biomolecule (e.g., a protein or nucleic acid) and simultaneously report on that binding event through fluorescence.
While direct applications in metabolomics are an emerging area, the underlying chemistry of thioacid derivatives is highly relevant. Metabolomics aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. A major challenge is the detection of low-abundance or transient species.
Chemoselective probes, synthesized using building blocks like this compound, could be designed to react specifically with certain classes of metabolites. For example, a peptide thioacid could be used in a ligation reaction to "capture" a metabolite that has been functionalized with a compatible reactive group (e.g., an N-terminal cysteine analogue). This capture strategy could be used to enrich for specific metabolites, making them easier to detect by mass spectrometry. The thioacid's unique reactivity allows it to form stable amide bonds under conditions that are compatible with biological samples, providing a powerful tool for activity-based metabolite profiling.
Scalability and Industrial Relevance of Fmoc-Protected Thioacid Synthesis
The transition of a synthetic methodology from a laboratory curiosity to an industrially relevant process depends on its scalability, robustness, and cost-effectiveness. The synthesis of peptides and their derivatives, including thioacids, has seen significant progress in this regard, driven by the growing market for peptide therapeutics. beilstein-journals.orgnih.gov
The industrialization of Fmoc-protected amino acid manufacturing has led to high-purity building blocks, which is a prerequisite for any scalable synthesis. nih.gov For peptide thioacids, the key challenges for industrial-scale production are:
Process Optimization: Standard Fmoc-SPPS protocols must be rigorously optimized to maximize yield and minimize impurities, especially when dealing with long or complex sequences. This includes fine-tuning coupling reagents, reaction times, and purification methods.
Cost of Goods: The cost of specialized linkers and the multiple steps required for some thioacid synthesis strategies can be prohibitive. The development of more direct and efficient methods, such as the one-step catalytic conversion of C-terminal carboxyl groups to thioacids, represents a significant step towards economic viability. rsc.org
Purification: Chromatography on an industrial scale is expensive. Methods that generate crude products of very high purity, such as the self-purifying syntheses described in section 6.1, are therefore highly attractive as they can reduce the downstream processing burden. nih.gov
Regulatory Compliance: For therapeutic applications, all manufacturing processes must adhere to Good Manufacturing Practice (GMP) guidelines, which requires extensive documentation and quality control.
The primary industrial driver for thioacid synthesis is the production of large proteins via native chemical ligation. As more complex proteins and antibody-drug conjugates enter the therapeutic pipeline, the demand for efficient, scalable methods for producing peptide thioacid fragments will continue to grow. The development of robust, automated systems and more efficient chemical strategies is bringing the industrial-scale synthesis of these valuable intermediates closer to reality. scispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
